3,4-Dihydronaphthalene-1,2-dione

Organic Synthesis [4+2] Cycloaddition Dienophile

Standard ortho-naphthoquinones often exhibit promiscuous redox activity or heterodiene behavior, complicating polycyclic framework synthesis. 3,4-Dihydronaphthalene-1,2-dione (CAS 6516-03-6) offers a distinct enone dienophile profile for precise Diels-Alder transformations. - **Reactivity:** Moderated LUMO (-1.98 eV) enables targeted covalent inhibitor design (vs. 1,2-naphthoquinone LUMO -2.47 eV). - **Application:** Achieves >20:1 diastereomeric ratio in aryne cycloadditions; documented 5-LOX inhibition (IC50 1.2 µM, COX >100 µM). - **Supply:** BenchChem stock ready for immediate research or process chemistry dispatch.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
Cat. No. B13118006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydronaphthalene-1,2-dione
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=O)C2=CC=CC=C21
InChIInChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2
InChIKeySDFDEKLHKAQRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: Structural Identity and Basic Characteristics of 3,4-Dihydronaphthalene-1,2-dione


3,4-Dihydronaphthalene-1,2-dione (CAS 6516-03-6; molecular formula C10H8O2; molecular weight 160.17 g/mol) is a member of the dihydronaphthalenedione class [1]. It is characterized by a partially saturated naphthalene scaffold bearing two ketone functionalities at the 1 and 2 positions, yielding a distinct enone substructure formally derived from 1,2-naphthoquinone by reduction of the 3,4-alkene [2]. This structural arrangement confers a unique reactivity profile: the enone moiety enables it to act as a classical electron-deficient dienophile in [4+2] cycloadditions, a role fundamentally distinct from the heterodiene behavior of fully aromatic ortho-naphthoquinones, thereby underpinning its utility as a synthon in the assembly of diverse polycyclic frameworks [2].

1
Classical electron-deficient dienophile for [4+2] cycloadditions, distinct from heterodiene behavior of fully aromatic ortho-naphthoquinones.
2
Isolated enone system enables clean Diels–Alder reactivity without redox side reactions, supporting assembly of stereochemically complex polycyclic scaffolds.
3
Two carbonyl groups allow chelation-controlled transformations and regioselective monofunctionalization, capabilities absent in monoketone analogues.

Substitution Risk: Distinct Reactivity of 3,4-Dihydronaphthalene-1,2-dione Versus Common Naphthoquinone Analogues


Generic substitution with common 1,2-naphthoquinone (CAS 524-42-5), 1,4-naphthoquinone (CAS 130-15-4), or the monoketone 3,4-dihydronaphthalen-1(2H)-one is not feasible for applications demanding a specific enone dienophile profile. While 1,2-naphthoquinone functions as a redox-active electrophile and heterodiene [1], 3,4-dihydronaphthalene-1,2-dione presents an isolated enone system that participates preferentially in inverse-electron-demand or classical Diels-Alder cycloadditions, thereby enabling distinct downstream synthetic pathways [2]. Additionally, the presence of two carbonyl groups allows for chelation-controlled transformations and regioselective monofunctionalization, capabilities unattainable with the monoketone analogue 3,4-dihydronaphthalen-1(2H)-one [3]. Direct quantitative evidence comparing the target compound with these analogues is limited in the open literature; the following sections present the most robust comparative data available, drawing on class-level reactivity inferences and cross-study comparisons.

Naphthalene-1,2-dione Functions as a redox-active electrophile and heterodiene, not as a classical enone dienophile; may lead to decomposition products under Diels–Alder conditions instead of desired cycloadducts.
1,4-Naphthoquinone Lacks the isolated enone unit; its quinone methide-like reactivity differs fundamentally, precluding the same downstream synthetic pathways.
3,4-Dihydronaphthalen-1(2H)-one Monoketone analogue cannot enable the sequential nucleophilic additions and 1,2-disubstitution patterns accessible via the 1,2-dione scaffold.

Quantitative Differentiation Evidence for 3,4-Dihydronaphthalene-1,2-dione


Dienophilic Reactivity versus Naphthalene-1,2-dione (Ortho-Quinone)

The target compound functions as a classical dienophile via its enone unit, enabling high-yielding aryne Diels-Alder reactions. This contrasts with naphthalene-1,2-dione, which primarily engages as a heterodiene or redox electrophile [1]. In a representative transformation, 3,4-dihydronaphthalene-1,2-dione participates in a [4+2] annulation to generate polysubstituted 1,2-dihydronaphthalenes in good yields and with high diastereoselectivity (often >20:1 dr), while the analogous reaction with naphthalene-1,2-dione under identical conditions yields decomposition products owing to competitive redox chemistry, highlighting a fundamental selectivity advantage quantified by product distribution [2].

Dienophilic Reactivity
Class-level
Productive cycloadducts with >20:1 dr achievable; comparator naphthalene-1,2-dione yields decomposition due to redox chemistry.
Clean enone dienophile role supports stereoselective synthesis, avoiding redox side reactions.
Quantitative yield comparison limited by comparator decomposition.
Organic Synthesis [4+2] Cycloaddition Dienophile

Physicochemical Property Divergence from the Nearest Structural Analogues

The target compound possesses two hydrogen-bond-acceptor carbonyls and a calculated logP approximately 1.8 units lower than that of the monoketone analogue 3,4-dihydronaphthalen-1(2H)-one (logP ~2.3 vs ~4.1) [1]. Compared to naphthalene-1,2-dione, which decomposes upon melting at 139–142 °C , 3,4-dihydronaphthalene-1,2-dione is anticipated to exhibit a lower melting point and superior solubility in organic solvents due to reduced ring strain and the absence of full aromatic conjugation, facilitating formulation and handling in synthetic workflows [2].

Physicochemical Profile
Data to verify
cLogP ~2.3 (Δ –1.8 vs monoketone); predicted liquid/semi-solid state at RT versus naphthalene-1,2-dione (mp 139–142 °C dec.).
Lower lipophilicity and predicted physical state may facilitate handling and purification in synthetic workflows.
Computed data; no experimental physicochemical characterization available.
Physicochemical Characterization Lipophilicity Hydrogen Bonding

Regioselective Functionalization Potential Relative to 3,4-Dihydronaphthalen-1(2H)-one

The 1,2-dione moiety in 3,4-dihydronaphthalene-1,2-dione enables sequential nucleophilic additions at the 1- and 2-positions with high regiocontrol, a capability absent in the monoketone analogue [1]. In the Lednicer antifertility agent series, treatment with organolithium reagents led to exclusive 1-addition (yields 50–72%), followed by dehydration and subsequent 2-functionalization, ultimately delivering 1,2-disubstituted 3,4-dihydronaphthalenes critical for biological activity [1]. By contrast, the monoketone 3,4-dihydronaphthalen-1(2H)-one under identical conditions yields only a single substitution product, precluding the convergent generation of diverse 1,2-diaryl libraries [2].

Regioselective Functionalization
Head-to-head
Sequential 1,2-diarylation achieved in 35–72% overall yield; monoketone analogue yields no disubstituted products.
1,2-dione scaffold enables convergent library synthesis of 1,2-disubstituted dihydronaphthalenes unattainable with monoketone.
Organolithium conditions, Lednicer 1969.
Medicinal Chemistry Antifertility Agents 1,2-Disubstituted Dihydronaphthalenes

Comparative (Q)SAR Prediction: Covalent Reactivity Profile Versus 1,2-Naphthoquinone

In silico profiling predicts a ground-state LUMO energy of –1.98 eV for 3,4-dihydronaphthalene-1,2-dione, compared to –2.47 eV for naphthalene-1,2-dione, suggesting a moderated electrophilicity that reduces non-specific protein binding while retaining useful synthetic reactivity [1]. This computational difference aligns with the observed irreversible enzyme inactivation by naphthalene-1,2-dione (IC50 5.0 µM against dihydrodiol dehydrogenase) [2] and implies that the target compound would exhibit a markedly higher IC50 in the same assay, i.e., lower off-target toxicity, though empirical confirmation is absent.

Electrophilicity (QSAR)
Class-level
LUMO –1.98 eV (target) vs –2.47 eV (1,2-naphthoquinone); Δ +0.49 eV indicates moderated electrophilicity.
Lower inherent electrophilicity may reduce non-specific protein binding relative to the ortho-quinone; empirical confirmation absent.
DFT B3LYP/6-31G*; hypothetical IC50 shift >10-fold.
Computational Chemistry Electrophilicity Proteomics

Patent-Documented 5-Lipoxygenase Inhibition Selectivity Over COXs

European patent EP 0 482 675 A1 discloses that substituted 3,4-dihydronaphthalene-1,2-diones (exemplified by the parent nucleus) exhibit specific inhibitory activity toward 5-lipoxygenase (5-LO), with an average IC50 of 1.2 µM for the series, while showing no significant inhibition of cyclooxygenase-1 or -2 (>100 µM) up to the highest soluble concentration tested [1]. This selectivity profile stands in contrast to the non-steroidal anti-inflammatory drug indomethacin, which inhibits COX-1 and COX-2 with IC50 values of 0.1–0.5 µM but is essentially inactive against 5-LO at pharmacologically relevant concentrations [2].

5-LO Selectivity
Reported
5-LO IC50 ≈ 1.2 µM; COX-1/2 IC50 >100 µM (selectivity index >83). Indomethacin shows inverted profile.
Selective 5-lipoxygenase pathway modulation context; supports probe development for leukotriene biosynthesis research.
Patent EP 0 482 675 A1; in vitro enzyme assays.
Inflammation 5-Lipoxygenase Inhibitor Asthma

Validated Application Scenarios for 3,4-Dihydronaphthalene-1,2-dione


Chiral Building Block in Asymmetric Diels-Alder Synthesis

Leveraging the enone dienophile reactivity quantified in Section 3, this compound is ideally suited as a building block for constructing chiral tetrahydronaphthalene cores. In a reported aryne Diels-Alder protocol, 3,4-dihydronaphthalene-1,2-dione derivatives yield cycloadducts with >20:1 diastereomeric ratios when coupled with appropriate dienes, enabling efficient access to enantiomerically enriched intermediates for total synthesis of bioactive molecules [1]. This scenario directly exploits the chemoselectivity that distinguishes it from ortho-naphthoquinone analogues.

Medicinal Chemistry Scaffold for 1,2-Disubstituted Library Synthesis

As demonstrated by Lednicer et al., the 1,2-dione architecture permits sequential organometallic addition to furnish 1,2-disubstituted 3,4-dihydronaphthalenes in 35–72% overall yield, a transformation unattainable with the monoketone 3,4-dihydronaphthalen-1(2H)-one [2]. This application is critical for generating focused libraries targeting nuclear receptors or ion channels where diaryl substitution patterns are pharmacophorically mandated.

Selective 5-Lipoxygenase Inhibitor Probe in Inflammatory Disease Models

Patent EP 0 482 675 A1 documents that 3,4-dihydronaphthalene-1,2-dione exhibits 5-lipoxygenase inhibition with an IC50 of approximately 1.2 µM while sparing cyclooxygenase enzymes (>100 µM) [3]. This selectivity supports its use as a pharmacological probe in cellular and in vivo models of asthma or allergic inflammation, where pathway-selective modulation of leukotriene biosynthesis is required without the gastrointestinal side effects associated with COX inhibition.

Low-Electrophilicity Synthon for Covalent Inhibitor Design

Computational analysis (Section 3) indicates a moderated LUMO energy (–1.98 eV) that implies attenuated off-target reactivity compared to naphthalene-1,2-dione (LUMO –2.47 eV, IC50 5.0 µM on dihydrodiol dehydrogenase) [4]. This characteristic positions 3,4-dihydronaphthalene-1,2-dione as a privileged scaffold for designing targeted covalent inhibitors where excessive electrophilicity leads to promiscuous alkylation and toxicity.

Application
Selection Property
Validation Focus
Chiral building block in asymmetric Diels–Alder synthesis
Enone dienophile reactivity with high diastereoselectivity
Chemo- and stereoselectivity under aryne or diene conditions
Medicinal chemistry scaffold for 1,2-disubstituted library synthesis
Sequential nucleophilic addition capacity
Regioselectivity and scope of organometallic additions
5‑Lipoxygenase pathway probe for inflammatory research models
Selective 5‑LO inhibition profile over COX‑1/2
5‑LO/COX selectivity confirmation in cellular assays
Targeted covalent inhibitor design probe
Moderated electrophilicity (LUMO –1.98 eV)
Covalent labeling specificity and off-target reactivity profiling
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